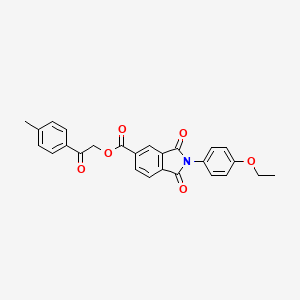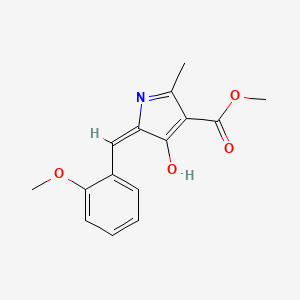![molecular formula C22H24N2O4 B11621640 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-[(1,3-dioxoisoindol-2-il)metil]-N-(2-metoxifenil)hexanamida es un compuesto orgánico complejo que pertenece a la clase de derivados de ftalimida. Este compuesto se caracteriza por la presencia de una porción de ftalimida unida a una cadena de hexanamida a través de un puente metileno. La estructura única del compuesto le confiere propiedades químicas y biológicas distintivas, lo que lo convierte en un tema de interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(1,3-dioxoisoindol-2-il)metil]-N-(2-metoxifenil)hexanamida típicamente involucra la reacción de anhídrido ftálico con aminas apropiadas y otros reactivos. Un método común implica la condensación de anhídrido ftálico con 2-metoxianilina para formar el derivado intermedio de ftalimida. Este intermedio se hace reaccionar entonces con cloruro de hexanoílo en presencia de una base como la trietilamina para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-[(1,3-dioxoisoindol-2-il)metil]-N-(2-metoxifenil)hexanamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el puente metileno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como las aminas y los tioles en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados sustituidos de ftalimida, derivados de amina y óxidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
La N-[(1,3-dioxoisoindol-2-il)metil]-N-(2-metoxifenil)hexanamida tiene varias aplicaciones en la investigación científica:
Química: Utilizada como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigada por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorada por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizada en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de la N-[(1,3-dioxoisoindol-2-il)metil]-N-(2-metoxifenil)hexanamida implica su interacción con objetivos moleculares específicos. Se sabe que la porción de ftalimida interactúa con diversas enzimas y receptores, modulando su actividad. El compuesto puede inhibir ciertas enzimas o unirse a receptores, lo que lleva a efectos posteriores en las vías celulares. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas .
Comparación Con Compuestos Similares
Compuestos similares
N-Ftaloilglicina: Otro derivado de ftalimida con características estructurales similares.
N-(1,3-dioxoisoindolin-2-il)tiofeno-2-carboxamida: Un compuesto con un anillo de tiofeno en lugar de una cadena de hexanamida.
Lenalidomida y Pomalidomida: Derivados de ftalimida con significativas actividades biológicas.
Unicidad
La N-[(1,3-dioxoisoindol-2-il)metil]-N-(2-metoxifenil)hexanamida es única debido a su combinación específica de una porción de ftalimida con una cadena de hexanamida, lo que le confiere una reactividad química y propiedades biológicas distintivas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación y potenciales usos terapéuticos.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-5-14-20(25)23(18-12-8-9-13-19(18)28-2)15-24-21(26)16-10-6-7-11-17(16)22(24)27/h6-13H,3-5,14-15H2,1-2H3 |
Clave InChI |
XWHHFSIHLUFTEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)


![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)

![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
